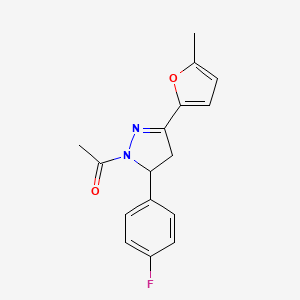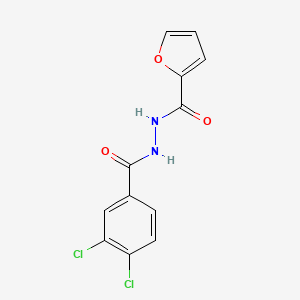
5-(2,6-dichlorobenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,6-dichlorobenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This compound is also known as DCT and belongs to the class of thiazolidinones. The unique chemical structure of DCT has attracted the attention of researchers, and numerous studies have been conducted to explore its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of 5-(2,6-dichlorobenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is still not fully understood. However, numerous studies have suggested that DCT exerts its biological activities by modulating various molecular targets. DCT has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and topoisomerase. DCT has also been shown to modulate the expression of various genes involved in inflammation, cell growth, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo models. DCT has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-bacterial activities. DCT has also been shown to modulate the expression of various genes involved in inflammation, cell growth, and apoptosis. In addition, DCT has been shown to exhibit potent insecticidal and fungicidal activities.
実験室実験の利点と制限
5-(2,6-dichlorobenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. The advantages of DCT include its potent biological activities, unique chemical structure, and ease of synthesis. The limitations of DCT include its potential toxicity, limited solubility in aqueous solutions, and potential for off-target effects.
将来の方向性
There are several future directions for the study of 5-(2,6-dichlorobenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. One direction is to further explore the mechanism of action of DCT and its molecular targets. Another direction is to explore the potential therapeutic applications of DCT in various diseases, including cancer, inflammation, and bacterial infections. Another direction is to explore the potential agricultural applications of DCT as an insecticide and fungicide. Finally, another direction is to explore the potential of DCT as a tool for studying various biological processes and molecular targets.
合成法
The synthesis of 5-(2,6-dichlorobenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for synthesizing DCT is the Knoevenagel condensation method. This method involves the reaction of 2,6-dichlorobenzaldehyde with 3-methylbenzylidene malononitrile in the presence of a base catalyst to form the intermediate compound. The intermediate compound is then reacted with thiosemicarbazide in the presence of a base catalyst to form the final product, this compound.
科学的研究の応用
The unique chemical structure of DCT has attracted the attention of researchers in various fields of science. DCT has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and agricultural science. In medicinal chemistry, DCT has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-bacterial activities. In biochemistry, DCT has been used as a tool to study the mechanism of action of various enzymes. In agricultural science, DCT has been shown to exhibit potent insecticidal and fungicidal activities.
特性
IUPAC Name |
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NOS2/c1-10-4-2-5-11(8-10)20-16(21)15(23-17(20)22)9-12-13(18)6-3-7-14(12)19/h2-9H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRYNWMEHHCDSR-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-phenylbicyclo[2.2.2]oct-1-yl 4-(pentyloxy)benzoate](/img/structure/B5156305.png)
![4-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)(2-phenylethyl)amino]-4-oxobutanoic acid](/img/structure/B5156311.png)
![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5156316.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-indanecarboxamide](/img/structure/B5156332.png)

![3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5156345.png)
![N-(2-chlorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5156357.png)

![4-methyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5156360.png)

![1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5156367.png)

![5-[(5-chloro-2-thienyl)methylene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5156388.png)
